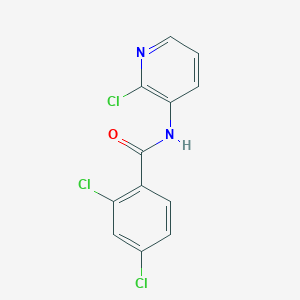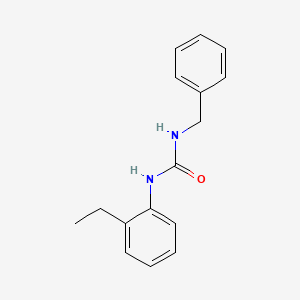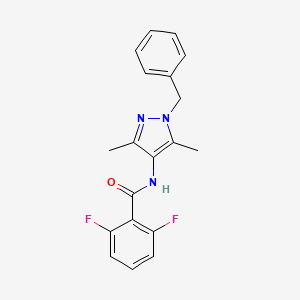
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide
Overview
Description
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide, commonly known as Cpd-1, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications in various diseases.
Mechanism of Action
Cpd-1 works by inhibiting the activity of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, Cpd-1 has been shown to inhibit the activity of certain cytokines, such as TNF-alpha, which are involved in inflammation.
Biochemical and Physiological Effects:
Cpd-1 has been shown to have a variety of biochemical and physiological effects in cells and organisms. In cancer cells, Cpd-1 has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and growth. In inflammation, Cpd-1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation. In neurological disorders, Cpd-1 has been shown to reduce the aggregation of amyloid-beta peptides, leading to improved cognitive function.
Advantages and Limitations for Lab Experiments
Cpd-1 has several advantages for lab experiments, including its high purity and specificity for certain molecular targets. However, Cpd-1 also has limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of Cpd-1. One potential direction is to further optimize the synthesis method to improve yield and purity. Another direction is to explore the potential therapeutic applications of Cpd-1 in other diseases, such as cardiovascular disease and metabolic disorders. Additionally, future research could focus on the development of Cpd-1 analogs with improved solubility and reduced toxicity.
Scientific Research Applications
Cpd-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Cpd-1 has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific molecular pathways. In inflammation research, Cpd-1 has been shown to reduce inflammation by inhibiting the activity of certain enzymes and cytokines. In neurological disorders, Cpd-1 has shown potential in treating Alzheimer's disease and other neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.
properties
IUPAC Name |
N-cyclopropyl-7-(diethylamino)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-20(4-2)13-8-5-11-9-14(16(18)22-15(11)10-13)17(21)19-12-6-7-12/h5,8-10,12,18H,3-4,6-7H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPWYNHLMXXZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-7-(diethylamino)-2-imino-2H-chromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4286952.png)
![3-[(3-chlorobenzyl)thio]-4-propyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4286954.png)
![N-(2-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4286958.png)
![N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-phenylmethanesulfonamide](/img/structure/B4286960.png)
![5-chloro-N-[2-(phenylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B4286961.png)

![2-(3,4-dimethylphenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4286972.png)

![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethylphenyl)ethyl]urea](/img/structure/B4286985.png)


![3-(4-chlorophenyl)-N-(2-{[(3,4-dichlorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4286995.png)
![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)
